Precorrin-2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

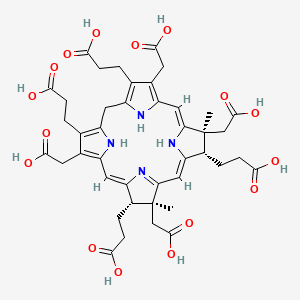

Precorrin-2 is the second intermediate in the biosynthesis of vitamin B12 from uroporphyrinogen III, in which methyl groups have been introduced at positions 2 and 7 of the tetrapyrrole framework. It has a role as an Escherichia coli metabolite. It is a precorrin and a member of isobacteriochlorins. It is a conjugate acid of a this compound(7-).

科学的研究の応用

Biochemical Synthesis

Cobalamin Production

Precorrin-2 plays a crucial role in the biosynthesis of cobalamin. It is synthesized from uroporphyrinogen III through two S-adenosyl-L-methionine-dependent methyltransferase reactions. This process is essential for producing vitamin B12, which is vital for DNA synthesis and cellular metabolism in many organisms .

Siroheme Synthesis

In addition to cobalamin, this compound is involved in the synthesis of siroheme, a cofactor for various enzymes that participate in electron transfer reactions. Siroheme is crucial for the function of nitrite reductase and sulfite reductase, which are important in nitrogen and sulfur metabolism respectively .

Biotechnological Applications

Enzyme Optimization Studies

Recent research has focused on optimizing the enzymatic pathways that lead to increased production of this compound. For instance, a study utilized response surface methodology to optimize enzyme concentrations involved in its synthesis. The findings indicated that adjusting the molar ratios of porphobilinogen synthase, porphobilinogen deaminase, uroporphyrinogen III synthase, and S-adenosyl-L-methionine-dependent urogen III methyltransferase significantly increased this compound productivity by approximately five-fold .

Industrial Production

The multi-enzyme systems that produce this compound have shown promise for large-scale industrial applications. By coupling several enzymes in a stable system, researchers have achieved substantial yields of this compound (15-20 mg) suitable for further biosynthetic experiments or isolation . This capability opens avenues for producing vitamin B12 and related compounds on an industrial scale.

Medical Applications

Vitamin B12 Deficiency Treatment

Given its role as a precursor to vitamin B12, this compound has implications in treating vitamin B12 deficiency-related conditions such as anemia and neurological disorders. Understanding its synthesis and metabolic pathways can lead to better therapeutic strategies for managing these conditions .

Environmental Applications

Bioremediation Potential

Research indicates that microorganisms capable of synthesizing this compound may be utilized in bioremediation efforts. The enzymes involved in its synthesis can potentially be harnessed to degrade pollutants or transform harmful substances into less toxic forms . This application highlights the environmental significance of understanding this compound biosynthesis.

Data Table: Summary of Findings on this compound

Case Study 1: Enzyme Optimization

A study conducted by researchers optimized the concentrations of enzymes involved in this compound synthesis using response surface methodology. The results indicated significant increases in productivity when specific enzyme ratios were maintained, demonstrating the importance of kinetic modeling in biochemical production processes .

Case Study 2: Industrial Application

In another study focused on the industrial production of vitamin B12, researchers successfully synthesized this compound using a multi-enzyme system that allowed for long incubation times without loss of activity. This method not only improved yield but also reduced costs associated with vitamin production, showcasing the commercial viability of utilizing this compound as an intermediate .

特性

分子式 |

C42H48N4O16 |

|---|---|

分子量 |

864.8 g/mol |

IUPAC名 |

3-[(1Z,2S,3S,4Z,15Z,17S,18S)-8,12,17-tris(2-carboxyethyl)-3,7,13,18-tetrakis(carboxymethyl)-3,18-dimethyl-2,10,17,21,22,23-hexahydroporphyrin-2-yl]propanoic acid |

InChI |

InChI=1S/C42H48N4O16/c1-41(17-39(59)60)23(5-9-35(51)52)29-14-27-21(11-37(55)56)19(3-7-33(47)48)25(43-27)13-26-20(4-8-34(49)50)22(12-38(57)58)28(44-26)15-31-42(2,18-40(61)62)24(6-10-36(53)54)30(46-31)16-32(41)45-29/h14-16,23-24,43-44,46H,3-13,17-18H2,1-2H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)/b29-14-,30-16-,31-15-/t23-,24-,41+,42+/m1/s1 |

InChIキー |

CSWLXNNNLVVXKD-ZIBVGKFXSA-N |

SMILES |

CC1(C(C2=CC3=NC(=CC4=C(C(=C(N4)CC5=C(C(=C(N5)C=C1N2)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)C(C3(C)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O |

異性体SMILES |

C[C@@]\1([C@@H](/C/2=C/C3=N/C(=C\C4=C(C(=C(N4)CC5=C(C(=C(N5)/C=C1\N2)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)/[C@H]([C@]3(C)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O |

正規SMILES |

CC1(C(C2=CC3=NC(=CC4=C(C(=C(N4)CC5=C(C(=C(N5)C=C1N2)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)C(C3(C)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O |

同義語 |

15,23-dihydrosirohydrochlorin precorrin 2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。